Ethyl 5-methylthiophene-2-carboxylate

Description

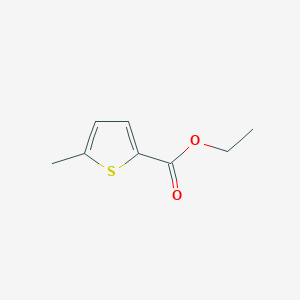

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXZOVWQCSRKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452062 | |

| Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-81-5 | |

| Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5751-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for Ethyl 5 Methylthiophene 2 Carboxylate

Direct Synthetic Approaches to the Thiophene (B33073) Ring System

Direct approaches focus on introducing the carboxylate group onto a pre-existing 2-methylthiophene (B1210033) core. These methods are often favored for their atom economy and fewer synthetic steps.

A primary strategy for the synthesis of 5-substituted thiophene-2-carboxylic acids involves the regioselective metallation of the thiophene ring followed by carboxylation. The C5 proton of 2-methylthiophene is the most acidic, allowing for selective deprotonation by a strong base.

The process typically begins with the lithiation of 2-methylthiophene at the 5-position using a strong organolithium base, such as n-butyllithium (n-BuLi), in an appropriate ether solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). researchgate.netbeilstein-journals.org This generates a 5-lithio-2-methylthiophene intermediate. This highly reactive intermediate is then quenched by bubbling carbon dioxide (CO2) gas through the solution, which inserts into the carbon-lithium bond to form the lithium salt of 5-methylthiophene-2-carboxylic acid. beilstein-journals.org Subsequent acidic workup protonates the salt to yield the free carboxylic acid.

The final step is the conversion of 5-methylthiophene-2-carboxylic acid to its ethyl ester. This is commonly achieved through Fischer esterification, where the carboxylic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). masterorganicchemistry.com The use of excess ethanol helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

| Step | Reaction | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1 | Lithiation | 2-methylthiophene, n-Butyllithium (n-BuLi) | Anhydrous THF, -78 °C |

| 2 | Carboxylation | Carbon Dioxide (CO2), Acid (e.g., HCl) | Quenching at low temperature, followed by acidic workup |

| 3 | Esterification | 5-methylthiophene-2-carboxylic acid, Ethanol, H2SO4 (cat.) | Reflux in excess ethanol |

Catalytic methods offer an alternative to stoichiometric organometallic reagents for the direct functionalization of C-H bonds. These reactions can introduce a carboxyl or ester group directly onto the thiophene ring.

One such method involves the reaction of 2-methylthiophene with a carbon tetrachloride (CCl4) and alcohol (ROH) system in the presence of a transition metal catalyst. semanticscholar.orgresearchgate.net Catalysts such as tris(acetylacetonato)iron(III) (Fe(acac)3), vanadyl acetylacetonate (B107027) (VO(acac)2), or molybdenum hexacarbonyl (Mo(CO)6) have been shown to be effective. semanticscholar.orgthieme-connect.com This reaction proceeds smoothly to install an ester group at the 5-position of the 2-alkylthiophene, leaving the methyl group intact. semanticscholar.org For the synthesis of the target ethyl ester, ethanol would be used as the alcohol component. The reaction is typically carried out under heat in a sealed vessel, and yields can be moderate to good. semanticscholar.org

Another emerging area is the direct carboxylation of heteroarenes with CO2, facilitated by various catalytic systems. nih.govruhr-uni-bochum.de For instance, silver(I)-catalyzed C-H carboxylation of thiophene derivatives has been reported. researchgate.net Additionally, base-mediated systems, such as using cesium carbonate in combination with a carboxylate salt like cesium pivalate, can achieve direct carboxylation of thiophene with CO2 under solvent-free conditions. mdpi.com These methods directly yield the carboxylic acid, which would then require a separate esterification step as described previously.

| Catalytic System | Starting Material | Carbon Source | Product | Reference |

|---|---|---|---|---|

| Fe(acac)3 / CCl4 / Ethanol | 2-methylthiophene | CCl4 | Ethyl 5-methylthiophene-2-carboxylate | semanticscholar.org |

| VO(acac)2 / CCl4 / Ethanol | 2-methylthiophene | CCl4 | This compound | semanticscholar.org |

| Ag(I) salt | Thiophene derivative | CO2 | Thiophene carboxylic acid | researchgate.net |

| Cs2CO3 / Cesium pivalate | Thiophene | CO2 | Thiophene carboxylic acid | mdpi.com |

Multi-Step Synthetic Strategies from Precursors

These strategies involve building the substituted thiophene ring from acyclic or differently substituted cyclic precursors, offering flexibility in introducing various functional groups.

Condensation reactions are powerful tools for constructing heterocyclic rings. The Gewald aminothiophene synthesis is a well-known multi-component reaction that produces highly substituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org For instance, reacting ethyl acetoacetate, malononitrile, and sulfur with a base catalyst like diethylamine (B46881) can produce substituted 2-aminothiophene derivatives. researchgate.net While the classic Gewald reaction yields a 2-amino-substituted thiophene, modifications of this approach or subsequent deamination and functional group interconversion steps could potentially lead to the target molecule, representing a multi-step strategy.

Another classical approach to forming five-membered heterocycles is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. wikipedia.org To synthesize a thiophene, a sulfurizing agent like phosphorus pentasulfide (P4S10) or Lawesson's reagent is required to facilitate the cyclization and dehydration of the 1,4-diketone precursor. wikipedia.orgorganic-chemistry.org A suitably substituted 1,4-dicarbonyl compound could therefore serve as a precursor to the 2,5-disubstituted thiophene core of the target molecule.

An alternative multi-step approach involves starting with a thiophene that already possesses one of the required functional groups and then introducing the second.

For example, one could begin with ethyl thiophene-2-carboxylate (B1233283). The methyl group could then be introduced at the 5-position. This might be achieved through a Friedel-Crafts alkylation reaction, although this method can sometimes suffer from a lack of regioselectivity and over-alkylation. A more controlled method would be to first halogenate the 5-position, for instance using N-bromosuccinimide (NBS), to create ethyl 5-bromothiophene-2-carboxylate. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with a methylboronic acid derivative or a Stille coupling with a methyltin reagent, to introduce the methyl group regioselectively. nih.gov

Conversely, one could start with 2-methylthiophene and introduce an ester group via a different multi-step pathway than direct lithiation. For example, a Vilsmeier-Haack reaction could be used to introduce a formyl group at the 5-position, yielding 5-methylthiophene-2-carbaldehyde. This aldehyde can then be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or silver oxide). Finally, Fischer esterification with ethanol would furnish the desired product. masterorganicchemistry.com

| Step | Starting Material | Transformation | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | 2-methylthiophene | Formylation | POCl3, DMF (Vilsmeier-Haack) | 5-methylthiophene-2-carbaldehyde |

| 2 | 5-methylthiophene-2-carbaldehyde | Oxidation | KMnO4 or Ag2O | 5-methylthiophene-2-carboxylic acid |

| 3 | 5-methylthiophene-2-carboxylic acid | Esterification | Ethanol, H2SO4 (cat.) | This compound |

Optimization of Synthetic Conditions and Process Development

For any of the described synthetic routes, optimization is crucial for improving yield, purity, and scalability. Key parameters that are often adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of reagents and catalysts. mdpi.com

In lithiation reactions, for instance, careful control of the temperature is critical to prevent side reactions, and the choice of base and solvent can influence the regioselectivity of the deprotonation. researchgate.netrsc.org For large-scale processes, factors such as the cost and handling of pyrophoric reagents like n-BuLi must be considered, sometimes leading to the exploration of alternative metallation methods like Grignard reactions. beilstein-journals.org

For catalytic reactions, optimization involves screening different catalysts and ligands to find the most active and selective system. mdpi.com Catalyst loading, temperature, and pressure (especially when using gaseous reagents like CO2) are fine-tuned to maximize the turnover number and frequency, thereby making the process more efficient and economical. semanticscholar.org The development of recyclable catalysts is also a significant goal in process chemistry to enhance sustainability.

Influence of Reagents and Catalysts

The choice of reagents and catalysts is paramount in the synthesis of this compound, directly impacting reaction rates, yields, and purity of the final product. The primary methods revolve around the esterification of 5-methylthiophene-2-carboxylic acid, including Fischer-Speier esterification, alkylation, and Steglich esterification, alongside metal-catalyzed approaches for analogous compounds.

One of the most traditional methods is the Fischer-Speier esterification . This reaction typically involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) is a commonly employed catalyst for this process. The acidic environment protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. The reaction is reversible, and the use of excess ethanol helps to shift the equilibrium towards the formation of the ester. masterorganicchemistry.comresearchgate.net

Another prevalent method is the alkylation of the carboxylate salt . In this approach, 5-methylthiophene-2-carboxylic acid is first deprotonated by a base to form the corresponding carboxylate salt. This salt then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide (CH₃CH₂I). A common base used for this purpose is potassium carbonate (K₂CO₃), and the reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).

For substrates that may be sensitive to the harsh acidic conditions of Fischer esterification, the Steglich esterification offers a milder alternative. nih.gov This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.gov DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. nih.gov DMAP acts as an acyl transfer catalyst, further accelerating the reaction. nih.gov A water-soluble alternative to DCC, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), can also be used, which simplifies the purification process as the urea (B33335) byproduct is easily removed by aqueous workup.

Furthermore, research into the synthesis of similar thiophene carboxylates has highlighted the efficacy of metal-containing catalysts . For instance, the synthesis of methyl 2-thiophenecarboxylic acid derivatives has been successfully achieved using catalysts based on iron (Fe), vanadium (V), or molybdenum (Mo). semanticscholar.org In one example, iron(III) acetylacetonate (Fe(acac)₃) was used to catalyze the formation of methyl 5-ethyl-2-thiophenecarboxylate. semanticscholar.org The yield of the product is significantly dependent on the concentration of the catalyst used. semanticscholar.org

| Method | Starting Material | Reagents/Catalysts | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | 5-methylthiophene-2-carboxylic acid | Ethanol, H₂SO₄ | Requires strong acid and excess alcohol; reversible reaction. masterorganicchemistry.comresearchgate.net |

| Alkylation | 5-methylthiophene-2-carboxylic acid | K₂CO₃, Ethyl Iodide | Involves formation of a carboxylate salt; typically performed in a polar aprotic solvent. |

| Steglich Esterification | 5-methylthiophene-2-carboxylic acid | DCC (or EDC), DMAP, Ethanol | Mild reaction conditions; suitable for acid-sensitive substrates. nih.gov |

| Metal-Catalyzed Synthesis (of a similar compound) | 2-Ethylthiophene | CH₃OH, CCl₄, Fe(acac)₃ | Demonstrates the use of transition metal catalysts in the synthesis of thiophene esters. semanticscholar.org |

Reaction Environment Control

In Fischer-Speier esterification , the reaction is typically conducted at reflux temperature to ensure a sufficient reaction rate. masterorganicchemistry.com The choice of solvent is straightforward, as an excess of the reactant alcohol (ethanol) is used to serve this purpose, which also helps to drive the equilibrium towards the product side. The removal of water, a byproduct of the reaction, is another crucial factor. This can be achieved by azeotropic distillation or by using a dehydrating agent. The reaction time for Fischer esterification can be lengthy, sometimes requiring several hours to reach completion.

For the alkylation method , the choice of solvent is important. Polar aprotic solvents like DMF are often used as they can effectively dissolve the carboxylate salt and facilitate the nucleophilic substitution reaction with the ethylating agent. The reaction is typically carried out at room temperature, and the reaction progress is monitored until the starting material is consumed, which can take several hours.

In the context of metal-catalyzed reactions for the synthesis of similar thiophene esters, the temperature plays a significant role. For example, in the synthesis of methyl 2-thiophenecarboxylates using various metal catalysts, the reactions were conducted at elevated temperatures, ranging from 130°C to 175°C, often in a sealed tube or a micro-autoclave due to the high temperatures. semanticscholar.org The yield of the product was also shown to be dependent on the reaction time and the concentration of the catalyst. For instance, with a VO(acac)₂ catalyst, increasing the catalyst concentration from 0.1 mol% to 1.0 mol% at 175°C for 5 hours resulted in an increase in the yield of methyl 2-thiophenecarboxylate from 25% to 45%. semanticscholar.org

The Steglich esterification is valued for its mild reaction conditions. It is often carried out at room temperature, although gentle heating may be employed to increase the reaction rate. The choice of solvent is typically a non-polar aprotic solvent such as dichloromethane (B109758) (DCM). The reaction time can vary depending on the specific substrates and can range from a few hours to overnight.

| Method | Parameter | Typical Conditions and Effects |

|---|---|---|

| Fischer-Speier Esterification | Temperature | Typically conducted at the reflux temperature of the alcohol to increase the reaction rate. masterorganicchemistry.com |

| Solvent | Excess ethanol is used as both a reactant and a solvent to shift the equilibrium. masterorganicchemistry.comresearchgate.net | |

| Reaction Time | Can be several hours to reach equilibrium. | |

| Alkylation | Temperature | Often carried out at room temperature. |

| Solvent | Polar aprotic solvents like DMF are commonly used. | |

| Reaction Time | Monitored until completion, typically taking several hours. | |

| Metal-Catalyzed Synthesis (of a similar compound) | Temperature | High temperatures (e.g., 140-175°C) are often required. semanticscholar.org |

| Solvent | Depends on the specific catalytic system; for instance, CCl₄ and CH₃OH have been used. semanticscholar.org | |

| Catalyst Concentration | Yield is sensitive to the concentration of the metal catalyst. semanticscholar.org | |

| Steglich Esterification | Temperature | Mild conditions, often at room temperature. nih.gov |

| Solvent | Non-polar aprotic solvents like dichloromethane (DCM) are common. nih.gov |

Derivatization and Chemical Reactivity of Ethyl 5 Methylthiophene 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in ethyl 5-methylthiophene-2-carboxylate is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents. The 5-methyl group is an activating ortho-, para-director (directing to the 4-position), while the 2-ethyl carboxylate group is a deactivating meta-director (also directing to the 4-position). Consequently, electrophilic attack occurs with high selectivity at the C-4 position, which is activated by the methyl group and is the meta-position relative to the ester.

The halogenation of this compound can be controlled to achieve high regioselectivity. Specifically, bromination at the C-4 position is accomplished in excellent yields under carefully controlled conditions. A study on the direct bromination of ethyl 5-alkylthiophene-2-carboxylates demonstrated that treating the substrate with bromine in the presence of a strong Lewis acid, such as aluminum(III) chloride, selectively yields the 4-bromo derivative.

This method is highly efficient, with yields reaching 90-95% when the reaction is conducted in chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) at a temperature of 0–5 °C. A key advantage of this procedure is that under these "catalyst swamping" conditions (using a molar ratio of ester to AlCl₃ of 1:2.5), neither the 5-methyl group nor the ethyl ester moiety is affected. The resulting product, ethyl 4-bromo-5-methylthiophene-2-carboxylate, is a crucial intermediate for further functionalization, particularly in coupling reactions.

| Reagent/Catalyst | Solvent | Temperature | Yield (%) | Product |

| Br₂, AlCl₃ (2.5 equiv.) | Dichloromethane | 0–5 °C | 90–95 | Ethyl 4-bromo-5-methylthiophene-2-carboxylate |

Beyond halogenation, the C-4 position of this compound can be functionalized using other electrophilic substitution reactions.

Nitration: The nitration of the closely related 5-methyl-2-thenoic acid has been shown to yield 5-methyl-4-nitro-2-thenoic acid when performed in sulfuric acid at low temperatures (e.g., -5 °C). acs.org By analogy, the nitration of this compound is expected to proceed under similar conditions to afford ethyl 5-methyl-4-nitrothiophene-2-carboxylate. Careful temperature control is crucial to prevent side reactions like decarboxylative nitration. acs.org

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction provides a method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. chemistrysteps.comorganic-chemistry.orgijpcbs.com The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as a mild electrophile. wikipedia.org Given the activated nature of the C-4 position, this compound can undergo formylation to produce ethyl 4-formyl-5-methylthiophene-2-carboxylate. This reaction is a valuable tool for introducing a versatile aldehyde functionality.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org For this compound, acylation is predicted to occur at the C-4 position, yielding products such as ethyl 4-acetyl-5-methylthiophene-2-carboxylate. The resulting ketone product is deactivated, which prevents further acylation reactions. organic-chemistry.org

Transformations Involving the Ester Moiety

The ethyl carboxylate group at the C-2 position can be readily transformed into other functional groups, providing another avenue for derivatization.

Saponification (Hydrolysis): The ester can be hydrolyzed to the corresponding carboxylic acid, 5-methylthiophene-2-carboxylic acid, under basic conditions (saponification) followed by acidic workup. This reaction is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The resulting carboxylic acid is a key intermediate for synthesizing amides and other acid derivatives. beilstein-journals.orglookchem.com

Reduction: Esters can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, reducing the ethyl ester of the title compound to (5-methylthiophen-2-yl)methanol. ic.ac.ukmasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.uk

Amidation: The ester can be converted directly to an amide by reacting it with ammonia (B1221849) or a primary/secondary amine. This reaction, known as aminolysis, often requires elevated temperatures or catalysis to proceed efficiently. The product of this reaction would be 5-methyl-N-alkyl/aryl-thiophene-2-carboxamide, which is a common scaffold in medicinal chemistry. nih.gov

Chemical Modifications of the 5-Methyl Group

The 5-methyl group, being in a position analogous to a benzylic group, is susceptible to free radical reactions, particularly halogenation.

Radical Bromination: While electrophilic bromination targets the thiophene ring, radical conditions can be employed to selectively brominate the methyl group. Using N-bromosuccinimide (NBS) in the presence of a radical initiator such as dibenzoyl peroxide (BPO) or AIBN in a nonpolar solvent like carbon tetrachloride leads to the formation of ethyl 5-(bromomethyl)thiophene-2-carboxylate. This reaction proceeds via a free radical mechanism and is typically initiated by light or heat. The resulting bromomethyl derivative is a highly reactive intermediate, ideal for introducing nucleophiles at the methyl position.

| Reagent/Initiator | Solvent | Condition | Product |

| N-Bromosuccinimide (NBS), BPO | Carbon Tetrachloride | Reflux | Ethyl 5-(bromomethyl)thiophene-2-carboxylate |

Coupling Reactions for Extended Thiophene Frameworks

The halogenated derivatives of this compound, particularly ethyl 4-bromo-5-methylthiophene-2-carboxylate, are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures and conjugated systems used in materials science and medicinal chemistry.

Suzuki Coupling: In the Suzuki reaction, the 4-bromo derivative can be coupled with a variety of organoboron compounds, such as arylboronic acids, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). researchgate.netresearchgate.net This reaction forms a new carbon-carbon bond at the C-4 position, allowing for the synthesis of 4-aryl-5-methylthiophene-2-carboxylate derivatives.

Stille Coupling: The Stille coupling involves the reaction of the 4-bromo derivative with an organostannane reagent (R-Sn(Alkyl)₃) catalyzed by a palladium complex. This method is also highly effective for creating C-C bonds and is widely used in the synthesis of conjugated polymers containing thiophene units. rsc.org

These coupling reactions significantly enhance the synthetic utility of this compound, enabling its incorporation into larger, functional molecular frameworks.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of ethyl 5-methylthiophene-2-carboxylate reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts, multiplicities, and coupling constants of these signals are indicative of their specific electronic environments and spatial relationships with neighboring protons.

In a typical ¹H NMR spectrum of this compound, the signals are assigned as follows: The protons of the ethyl ester group exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom appear as a quartet, while the terminal methyl protons (-CH3) of the ethyl group appear as a triplet. The methyl group attached to the thiophene (B33073) ring at the 5-position gives rise to a singlet, as it has no adjacent protons to couple with. The two protons on the thiophene ring are in different chemical environments and appear as distinct doublets due to coupling with each other.

Detailed research findings for the ¹H NMR analysis of this compound are summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂CH₃ (ester methyl) | 1.33 | triplet (t) | 7.0 |

| 5-CH₃ (ring methyl) | 2.48 | singlet (s) | N/A |

| -CH₂CH₃ (ester methylene) | 4.30 | quartet (q) | 7.0 |

| Thiophene H-4 | 6.72 | doublet of quartets (dq) | 3.7, 1.2 |

| Thiophene H-3 | 7.57 | doublet (d) | 3.7 |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would be expected to produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are dependent on the hybridization and electronic environment of the carbon atoms.

Based on the structure, one would anticipate signals for the two carbons of the ethyl group, the methyl carbon attached to the ring, the four carbons of the thiophene ring (two quaternary and two methine carbons), and the carbonyl carbon of the ester group. The carbonyl carbon would appear at the most downfield position due to the strong deshielding effect of the two adjacent oxygen atoms. The carbons of the aromatic thiophene ring would resonate in the typical aromatic region, with their specific shifts influenced by the substituents. The aliphatic carbons of the ethyl and methyl groups would appear at the most upfield positions.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy (FT-IR, ATR-IR)

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band would be anticipated in the region of 1700-1730 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1100-1300 cm⁻¹ region.

Vibrations associated with the thiophene ring would also be present. C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹, while the C-H stretching of the aliphatic methyl and ethyl groups would be observed just below 3000 cm⁻¹. C=C stretching vibrations within the thiophene ring typically occur in the 1400-1600 cm⁻¹ region.

Despite these expectations based on the molecular structure, specific experimental IR spectroscopic data for this compound has not been found in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the determination of the elemental formula of the compound, confirming its atomic composition. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the loss of specific fragments such as the ethyl or ethoxycarbonyl groups, which would further support the proposed structure.

However, specific high-resolution mass spectrometry data for this compound is not available in the publicly accessible scientific literature that was surveyed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Elemental Composition Analysis (CHNS)

Elemental analysis is a fundamental technique to determine the empirical and molecular formula of a compound by quantifying the percentage composition of its constituent elements. The molecular formula of this compound is C₈H₁₀O₂S. Based on this, the theoretical elemental composition can be precisely calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 56.45 |

| Hydrogen | H | 1.01 | 5.92 |

| Oxygen | O | 16.00 | 18.80 |

These values are calculated based on the molecular formula C₈H₁₀O₂S and the atomic weights of the constituent elements.

Chromatographic Separation and Identification Methods

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. While a specific HPLC method for this compound was not detailed in the surveyed literature, methods for structurally similar compounds provide a framework for its analysis. For example, the HPLC analysis of a related compound, 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, was successfully performed using a normal-phase silica (B1680970) gel column with a mobile phase of hexane (B92381) and ethanol (B145695) and UV detection at 254 nm. nih.gov

A hypothetical HPLC method for this compound could involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at a wavelength corresponding to its λmax.

Table 3: Hypothetical HPLC Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Injection Volume | 10 µL |

These parameters are suggested based on common practices for the analysis of similar aromatic esters.

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds like this compound. The analysis of a closely related isomer, Methyl 5-ethyl-2-thiophenecarboxylate, has been reported using a Chrom-5 instrument with a flame ionization detector (FID). semanticscholar.org The conditions involved a column packed with SE-30 silicone on Chromaton N-AW-HMDS and a temperature program. semanticscholar.org

For this compound, a similar GC method would be appropriate. A non-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane, would be suitable for its separation. The retention time would be a key identifier for the compound under specific chromatographic conditions.

Table 4: Suggested GC Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Initial temp 100 °C, ramp to 250 °C at 10 °C/min |

These conditions are proposed based on the analysis of a similar compound and general GC principles.

Structural Elucidation and Conformational Analysis

X-ray Diffraction Crystallography for Solid-State Structures

No crystallographic data for Ethyl 5-methylthiophene-2-carboxylate is publicly available. Therefore, details regarding its crystal system, space group, and unit cell dimensions cannot be provided.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Quantum Chemical Calculations of Molecular Geometry

No quantum chemical calculation studies detailing the optimized bond lengths and angles for this compound have been found in the public domain.

Table 2: Selected Optimized Bond Lengths and Bond Angles for this compound

| Bond/Angle | Bond Length (Å) | Angle (°) |

|---|---|---|

| S1–C2 | Data not available | |

| C2–C3 | Data not available | |

| C3–C4 | Data not available | |

| C4–C5 | Data not available | |

| C5–S1 | Data not available | |

| C5–C6 | Data not available | |

| C2–C7 | Data not available | |

| C7–O1 | Data not available | |

| C7–O2 | Data not available | |

| O2–C8 | Data not available | |

| C8–C9 | Data not available | |

| S1–C2–C3 | Data not available | |

| C2–C3–C4 | Data not available | |

| C3–C4–C5 | Data not available | |

| C4–C5–S1 | Data not available | |

| C5–S1–C2 | Data not available | |

| S1–C5–C6 | Data not available | |

| S1–C2–C7 | Data not available | |

| C2–C7–O1 | Data not available | |

| C2–C7–O2 | Data not available | |

| C7–O2–C8 | Data not available |

Analysis of Molecular Conformation and Intramolecular Interactions

A detailed analysis of the molecular conformation and intramolecular interactions of this compound is not possible without experimental or theoretical structural data. Such an analysis would typically involve examining the planarity of the thiophene (B33073) ring, the orientation of the ethyl carboxylate and methyl substituents, and the presence of any intramolecular hydrogen bonds or other non-covalent interactions that stabilize the molecular structure.

Computational Chemistry and Advanced Theoretical Studies

Electronic Structure and Reactivity Descriptors

Theoretical calculations are instrumental in determining a molecule's electronic characteristics and predicting its reactivity. By analyzing various molecular orbitals and electron density distributions, a detailed picture of the chemical behavior of Ethyl 5-methylthiophene-2-carboxylate can be constructed.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's behavior in chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nist.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nist.gov In studies of various thiophene (B33073) derivatives, this energy gap has been shown to be a critical parameter in assessing their electronic properties and stability. nih.govmdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylate group. This distribution dictates the molecule's interaction with other chemical species.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties Specific calculated values for this compound are dependent on the computational method and basis set used and are not available in the provided search results. The table describes the general parameters obtained from such an analysis.

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled (donor) and vacant (acceptor) orbitals within a molecule. This analysis provides insight into intramolecular charge transfer, hyperconjugation, and the stability arising from these electronic interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map is color-coded, with red regions indicating negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

In the case of this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the carboxylate group, identifying them as the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl and ethyl groups, along with potentially parts of the thiophene ring, would exhibit a positive potential (blue), indicating sites for nucleophilic interaction. mdpi.comglobalresearchonline.net

The Electron Localization Function (ELF) provides a method for mapping the electron pair localization in a molecule. It is a powerful tool for visualizing chemical bonds and lone pairs, offering a clear picture of the electron distribution. The ELF is a scalar function with values ranging from 0 to 1, where high values (close to 1) correspond to regions with a high probability of finding a localized electron pair, such as in covalent bonds or lone pairs. This analysis has been applied to various heterocyclic compounds to understand their electronic structure and bonding patterns. researchgate.net

Fukui function analysis is a concept derived from DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. This allows for the prediction of sites for nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. This type of analysis has been used to study the reactivity of other thiophene derivatives, providing valuable information for understanding their chemical behavior. researchgate.net

Simulation of Spectroscopic Signatures

Computational methods are widely used to simulate and predict the spectroscopic signatures of molecules, which is essential for interpreting experimental data. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis).

Theoretical calculations of the vibrational spectra for thiophene derivatives have shown a strong correlation with experimental results after applying a scaling factor to correct for systematic errors in the calculations. iosrjournals.orgjetir.org For this compound, a computational analysis would provide the frequencies and intensities of its characteristic vibrational modes, aiding in the assignment of bands in its experimental FT-IR and Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, predicting the electronic transitions responsible for the observed absorption bands. globalresearchonline.net

Table 2: Computationally Simulated Spectroscopic Data This table describes the type of information obtained from spectroscopic simulations. Specific wavenumbers and wavelengths for this compound would be generated from DFT and TD-DFT calculations.

| Spectroscopic Method | Calculated Parameter | Information Provided |

|---|---|---|

| FT-IR & FT-Raman | Vibrational Frequencies (cm-1) and Intensities | Predicts the position and intensity of vibrational bands corresponding to specific functional groups and bond vibrations (e.g., C=O stretch, C-S stretch, C-H bends). |

| UV-Vis | Absorption Wavelengths (λmax in nm) and Oscillator Strengths | Predicts the electronic transitions between molecular orbitals (e.g., π → π* transitions) and the intensity of the corresponding absorption peaks. |

Intermolecular Interactions and Crystal Packing Studies

Computational analysis of intermolecular interactions provides profound insights into the crystal packing and solid-state architecture of molecular compounds. For this compound, these studies are crucial for understanding its supramolecular chemistry and physical properties.

While a specific crystal structure for this compound is not detailed in the reviewed literature, analysis of closely related thiophene derivatives provides a robust framework for predicting its interaction profile. For instance, studies on various substituted thiophene carboxylates consistently highlight the predominance of H···H, C···H, and O···H contacts in their crystal packing. nih.govnih.gov

In a crystal of this compound, the most significant contributions to the Hirshfeld surface are expected to arise from H···H contacts, accounting for a substantial portion of the surface due to the abundance of hydrogen atoms in the methyl and ethyl groups. nih.gov The fingerprint plot for these interactions would typically show a large, diffuse region, characteristic of van der Waals forces. nih.gov

The relative contributions of these interactions can be quantified from the fingerprint plots. For a comparable molecule, ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, the primary intermolecular contacts were found to be H···H (55.3%), O···H (13.7%), and C···C (2.3%). nih.govresearchgate.net Another study on a different thiophene derivative identified H···H (36.9%), C···H (26.1%), and O···H (15.1%) as the principal contacts. nih.gov Based on these analogues, a predicted breakdown of intermolecular contacts for this compound is presented in the table below.

| Interaction Type | Predicted Contribution (%) | Typical Appearance on Fingerprint Plot |

|---|---|---|

| H···H | ~40-55% | Large, diffuse region in the middle |

| C···H / H···C | ~15-25% | Prominent "wings" on either side of the diagonal |

| O···H / H···O | ~10-15% | Sharp, distinct spikes |

| S···H / H···S | ~1-10% | Less prominent spikes or wings |

| C···C | ~2-7% | Indicative of π-π stacking |

Potential Energy Surface (PES) analysis is a computational method used to explore the conformational landscape of a molecule and identify its most stable geometries (local and global minima). mdpi.com The PES maps the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. For flexible molecules like this compound, PES scanning is particularly useful for understanding the rotational barriers of substituent groups and predicting the preferred molecular conformation. researchgate.net

The primary sources of conformational flexibility in this compound are the rotation around the C(thiophene)-C(carbonyl) single bond and the C-O and C-C bonds within the ethyl ester group. A PES scan of the dihedral angle defining the orientation of the ethyl ester group relative to the thiophene ring would reveal the most stable arrangement. Computational studies on similar ester-substituted aromatic compounds suggest that a planar or near-planar conformation, where the carbonyl group is coplanar with the aromatic ring, is often the most stable due to favorable electronic delocalization. mdpi.com

For the ethyl group itself, PES analysis, analogous to that performed on ethyl acetate, would likely identify multiple stable conformers corresponding to different dihedral angles. researchgate.net The global minimum would correspond to a staggered conformation that minimizes steric hindrance. The energy barriers between these conformers provide insight into the molecule's dynamic behavior at different temperatures.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. whiterose.ac.uk By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. acs.org This approach provides critical insights into reaction kinetics and thermodynamics, regioselectivity, and the role of catalysts. researchgate.net The reactivity of the thiophene ring, which is more susceptible to electrophilic substitution than benzene, makes it a frequent subject of such computational studies. nih.govnumberanalytics.com

A prominent example of a reaction involving thiophene derivatives that has been extensively studied computationally is the Palladium-catalyzed Suzuki cross-coupling reaction. researchgate.netmdpi.com This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. unimib.it For a substrate like a halogenated version of this compound, DFT calculations can illuminate the entire catalytic cycle.

The key steps in the Suzuki coupling mechanism that can be modeled include:

Oxidative Addition: The initial step involves the insertion of the Palladium(0) catalyst into the carbon-halide bond of the thiophene substrate. DFT calculations can determine the activation energy for this step, which is often rate-determining, and can predict how substituents on the thiophene ring affect this barrier. rsc.orgresearchgate.net

Transmetalation: In this step, the organic group from the boron reagent is transferred to the palladium center. Computational models can explore the structure of the transition state and the influence of the base and solvent on the energy barrier.

Reductive Elimination: This is the final step where the C-C bond is formed, and the product is released from the palladium center, regenerating the Pd(0) catalyst. The energy profile of this step determines the efficiency of catalyst turnover.

DFT studies on Suzuki reactions of thiophene derivatives have shown that the regioselectivity of the coupling can be accurately predicted by analyzing the activation energies for oxidative addition at different positions on the thiophene ring. researchgate.net Furthermore, molecular electrostatic potential (MEP) maps generated through these calculations can help explain the reactivity and charge distribution of the molecules involved. researchgate.net Similar computational strategies have been applied to understand other reactions of thiophenes, such as S-oxidation, epoxidation, and various nucleophilic and electrophilic substitution reactions, providing a molecular-level understanding of their chemical behavior. acs.orgnih.gov

Applications As a Synthetic Intermediate and in Materials Science

Building Block in Heterocyclic Synthesis

The chemical reactivity of the thiophene (B33073) ring, combined with the functional handles of the ester and methyl groups, makes Ethyl 5-methylthiophene-2-carboxylate a valuable precursor for constructing more complex heterocyclic systems. Thiophene derivatives are foundational to the synthesis of various fused heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Research has demonstrated that thiophene-based compounds are instrumental in synthesizing fused ring systems such as thieno[2,3-b]pyridines. These syntheses often involve multi-step reactions where the thiophene derivative undergoes cyclization with other reagents to form the new heterocyclic structure. For instance, derivatives of 2-aminothiophene can be used to construct thieno[2,3-b]pyridine (B153569) systems, which have applications in developing compounds with potential anticancer activity.

Furthermore, derivatives like Ethyl 3-amino-5-(methylthio)thiophene-2-carboxylate are used to create novel thiophene-oxazole compounds. These syntheses highlight the role of the core thiophene structure in building diverse heterocyclic molecules with a range of biological activities. The following table summarizes some of the heterocyclic systems that can be synthesized from thiophene carboxylate derivatives.

| Starting Material Class | Reagents/Conditions | Resulting Heterocyclic System |

| Substituted Thiophen-2-amine | Acyl Chlorides | N-(thiophen-2-yl) nicotinamide (B372718) |

| 2-Aminothiophene derivatives | Chloroacetonitrile, Ethyl Chloroacetate | Thieno[2,3-b]pyridine |

| 3-Amino-4-carbamoyl-5-(methylthio)thiophene-2-carboxylate | Microwave Irradiation | Thiophene-oxazole derivatives |

This table illustrates the versatility of thiophene derivatives as intermediates in the synthesis of complex heterocyclic structures.

Precursor for Functional Materials

The inherent electronic properties of the thiophene ring make its derivatives, including this compound, essential precursors for a variety of functional materials. The π-conjugated system of the thiophene unit is fundamental to the development of materials with specific optical and electronic characteristics.

Thiophene-based polymers, known as polythiophenes, are a significant class of π-conjugated polymers utilized in optoelectronic devices. These materials are valued for their high environmental and thermal stability, as well as their tunable electrochemical and optical properties, which can be modified by altering the side chains on the thiophene ring. The incorporation of various heteroaromatic rings as side chains on polythiophenes can enhance their characteristics and solubility. rsc.org Polymers derived from thiophene units are applicable in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org

Polythiophene and its derivatives are among the most important classes of conductive polymers. rsc.org These materials can be synthesized through the oxidative polymerization of thiophene monomers. rsc.org The electrical conductivity of these polymers can be controlled by modifying the substituents on the thiophene ring. For example, introducing specific side chains can improve the processability and solubility of the polymers without significantly compromising their conductivity. rsc.org The resulting polymers have applications as electrode materials in rechargeable batteries and for the antistatic treatment of non-conductive substrates.

Organic materials containing thiophene units are of great interest for applications in non-linear optics (NLO). researchgate.netnih.gov The delocalized π-electron system of the thiophene ring contributes to the high molecular hyperpolarizability required for second and third-order NLO effects. umons.ac.benih.gov By creating donor-acceptor substituted π-conjugated systems that incorporate the thiophene moiety, it is possible to engineer molecules with significant NLO responses. researchgate.net These materials are candidates for use in advanced technologies such as optical switching and data storage. nih.gov Research into thieno[2,3-b]thiophene (B1266192) derivatives has also shown promise for creating materials with a high third-order nonlinear optical susceptibility, making them suitable for NLO systems. nih.gov

The rigid, planar structure of the thiophene ring makes it an excellent core component for the design of liquid crystalline materials. tandfonline.comnih.gov Thiophene derivatives can be incorporated into calamitic (rod-shaped) or discotic (disk-shaped) molecules that exhibit mesophases. nih.govbohrium.com The properties of these liquid crystals, such as their phase behavior and transition temperatures, can be finely tuned by varying the terminal groups and flexible side chains attached to the thiophene core. tandfonline.com For example, 2,5-disubstituted thiophene units have been successfully used to synthesize new bent-shaped compounds that display smectic and nematic liquid crystal phases. researchgate.net These materials have potential applications in displays and sensors.

Utility in Agrochemical Development

Thiophene derivatives have demonstrated significant potential in the field of agrochemicals, particularly as fungicides and antimicrobial agents. The thiophene nucleus is a key component in various biologically active molecules.

Recent research has focused on the design and synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have shown notable fungicidal activity. tandfonline.com In one study, a specific derivative, compound 4f (Ethyl 5-(5,6-dichloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate), was synthesized and tested for its efficacy against cucumber downy mildew (CDM). tandfonline.com

The results from a 2021 field trial indicated that this compound displayed superior control efficacies compared to the commercial fungicides flumorph (B1672888) and mancozeb (B1675947) at certain concentrations. tandfonline.com The fungicidal activity was found to be highly dependent on the specific substituents on the thiophene and nicotinamide rings. tandfonline.com For example, replacing the ethyl ester group (OC₂H₅) with an alkylamine or removing the cyano group significantly decreased the fungicidal activity. tandfonline.com

The following table presents the control efficacy of compound 4f against cucumber downy mildew compared to commercial fungicides. tandfonline.com

| Compound | Concentration (mg/L) | Control Efficacy (%) |

| 4f | 100 | 70 |

| 4f | 200 | 79 |

| Flumorph | 200 | 56 |

| Mancozeb | 1000 | 76 |

This data highlights the potential of thiophene-based compounds in developing new and effective agrochemical solutions. tandfonline.com

Furthermore, other studies have explored various thiophene-2-carboxylate (B1233283) derivatives for their antimicrobial properties against a range of bacteria and fungi, reinforcing the importance of this chemical class in agrochemical research. umons.ac.be

Role in Drug Discovery Research and Bioactive Molecule Synthesis

This compound and its derivatives are recognized for their utility as intermediates in the synthesis of a variety of biologically active molecules. The thiophene ring system is a key structural motif in many pharmaceuticals due to its ability to engage in various biological interactions. While direct synthetic pathways from this compound to specific named drugs are not extensively detailed in publicly available research, the broader class of thiophene carboxylates serves as crucial building blocks in the development of novel therapeutic agents.

Thiophene-containing compounds have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functional groups present in derivatives of this compound, such as amino and carboxylate moieties, provide reactive sites for further chemical modifications, allowing for the synthesis of diverse molecular libraries for drug screening.

For instance, the synthesis of novel thiophene-2-carboxamide derivatives has been a focus of research for developing new therapeutic agents. These synthetic strategies often involve the modification of the core thiophene carboxylate structure to explore structure-activity relationships and optimize biological efficacy. Although specific examples detailing the direct use of this compound are scarce in the provided research, the principles of its application can be inferred from the synthesis of related thiophene-based bioactive molecules. The general approach involves leveraging the thiophene scaffold as a starting point for the construction of more complex molecules with desired pharmacological profiles.

Table of Bioactive Molecules Synthesized from Thiophene Carboxylate Derivatives

| Bioactive Molecule Class | Role of Thiophene Carboxylate Intermediate | Therapeutic Target/Biological Activity |

| Thiophene-2-carboxamide Derivatives | Serves as the core scaffold for amide bond formation and further functionalization. | Anticancer, Antimicrobial |

| Thieno[2,3-d]pyrimidine Derivatives | Acts as a precursor for the construction of the fused pyrimidine (B1678525) ring system. | Kinase inhibitors (e.g., for cancer therapy) |

| Oxazole-substituted Thiophenes | The thiophene carboxylate is a key starting material for the attachment of the oxazole (B20620) ring. | Antimicrobial |

Future Perspectives and Emerging Research Avenues

Advancements in Asymmetric Synthesis and Stereoselective Functionalization

The synthesis of chiral compounds containing a thiophene (B33073) nucleus is of significant interest for applications in pharmaceutical science and organic semiconducting materials. rsc.orgrsc.org However, the inherent aromatic stability of the thiophene ring presents a challenge for stereoselective transformations. rsc.org Future research will increasingly focus on overcoming this hurdle through innovative catalytic asymmetric strategies.

Emerging strategies involve the catalytic asymmetric dearomatization (CADA) of the thiophene ring and the atroposelective synthesis of thiophene-derived atropisomers. rsc.orgrsc.org Recent breakthroughs have demonstrated the use of chiral catalysts to control the stereochemistry of reactions involving thiophenes, achieving high yields and excellent enantioselectivities. rsc.orgrsc.org For instance, the design of substrates that can react intramolecularly with the thiophene moiety under the influence of a chiral catalyst has proven effective. rsc.orgrsc.org One such approach utilizes vinylidene ortho-quinone methide (VQM) intermediates, which can be activated by a chiral Brønsted base to engage in stereoselective intramolecular reactions with the thiophene ring. rsc.org

Another promising direction is the asymmetric hydrogenation of the thiophene ring. Ruthenium-N-heterocyclic carbene (Ru-NHC) catalytic systems have been successfully employed for the asymmetric hydrogenation of substituted thiophenes, providing access to valuable enantiomerically pure tetrahydrothiophene (B86538) derivatives. rsc.orgacs.org The application of these advanced catalytic systems to ethyl 5-methylthiophene-2-carboxylate could yield novel chiral building blocks for asymmetric synthesis.

| Catalytic System/Strategy | Transformation Type | Key Features | Potential Application for this compound |

| Chiral Brønsted Base with VQM Precursors | Catalytic Asymmetric Dearomatization (CADA) / Atroposelective 6π-electrocyclization | High yields and enantioselectivities for inert thiophenes. rsc.org | Synthesis of chiral spiro- or axially chiral derivatives. |

| Ruthenium-N-heterocyclic carbene (Ru-NHC) | Asymmetric Hydrogenation | Direct dearomatization to form enantiomerically pure tetrahydrothiophenes. rsc.orgacs.org | Creation of chiral saturated sulfur heterocycles. |

| Chiral Thiophene-Salen Chromium Complexes | Asymmetric Henry Reaction | Catalyzes enantioselective carbon-carbon bond formation. nih.gov | Stereoselective functionalization at the thiophene ring or side chain. |

| BINAM-based Phosphoramide Catalyst | Asymmetric Thiofunctionalization | Enantioselective sulfenylation of double bonds involving thiiranium ion intermediates. nih.gov | Introduction of chiral sulfur-containing moieties. |

The stereoselective functionalization of the C-H bonds of the thiophene ring is also a burgeoning field. researchgate.net Developing catalysts that can selectively activate and functionalize the C-H bonds of this compound in an enantioselective manner would represent a significant leap forward, enabling the direct synthesis of complex chiral molecules in a more atom-economical fashion.

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

A key area of development is the prediction of reaction outcomes. ML models are being trained to predict the major product of a reaction, its yield, and even potential byproducts with increasing accuracy. nih.govrsc.org Recently developed models like Reactron go a step further by predicting reaction outcomes based on the fundamental movement of electrons, providing mechanistic insights alongside product prediction. arxiv.orgarxiv.org This capability is crucial for troubleshooting reactions and optimizing conditions. The application of such predictive models can guide the synthetic chemist in choosing the most promising reaction conditions for modifying the ester or methyl groups on the thiophene ring.

Exploration of Sustainable and Green Chemistry Methodologies

In line with the global push for environmental responsibility, future research on the synthesis of this compound will be heavily influenced by the principles of green chemistry. nih.gov The focus will be on developing synthetic routes that are safer, more energy-efficient, and utilize renewable resources while minimizing waste. rsc.org

A primary target for improvement is the use of environmentally benign solvents. Research has shown the feasibility of conducting thiophene synthesis in greener alternatives to traditional volatile organic compounds, such as water, ethanol (B145695), ionic liquids, and deep eutectic solvents. nih.govmdpi.comderpharmachemica.comresearchgate.net For instance, copper-mediated halocyclization reactions to form halogenated thiophenes have been successfully performed in ethanol. nih.govresearchgate.net The development of methods to synthesize or modify this compound in these green solvents is a key research goal.

Another significant avenue is the use of renewable feedstocks. A landmark study demonstrated the synthesis of thiophene diesters from biomass-derived methyl levulinate and elemental sulfur, a surplus byproduct of the fossil fuel industry. researchgate.net Adapting such bio-based routes to produce this compound would drastically improve its sustainability profile.

The principles of atom economy and energy efficiency are also paramount. This involves designing reactions that are transition-metal-free or employ highly efficient and recyclable catalysts. organic-chemistry.org Methodologies such as microwave-assisted or ultrasound-promoted synthesis are also being explored to reduce reaction times and energy consumption. eurekaselect.com The goal is to move away from harsh reagents and stoichiometric reactions towards catalytic, atom-economical transformations that generate minimal waste. rsc.orgorganic-chemistry.org

| Green Chemistry Approach | Description | Relevance to this compound Synthesis |

| Renewable Feedstocks | Utilizing biomass-derived starting materials instead of petrochemicals. | Synthesis from precursors like methyl levulinate and elemental sulfur. researchgate.net |

| Green Solvents | Replacing hazardous organic solvents with alternatives like water, ethanol, or ionic liquids. mdpi.com | Performing cyclization or functionalization reactions in environmentally friendly media. nih.gov |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones to minimize waste. | Developing efficient, recyclable catalysts for C-H functionalization or cross-coupling reactions. |

| Energy Efficiency | Employing methods like microwave or ultrasound irradiation to reduce energy consumption. eurekaselect.com | Accelerating reaction rates and potentially improving yields under milder conditions. |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Prioritizing addition and cyclization reactions over substitution reactions that generate salt waste. |

Development of Advanced Thiophene-Based Functional Materials

This compound serves as a valuable building block for the creation of advanced functional materials with applications in electronics, energy, and bioelectronics. d-nb.infonumberanalytics.com The thiophene ring is a key component in many conjugated polymers and oligomers due to its excellent electronic properties and environmental stability. d-nb.info

Future research will focus on using this compound as a monomer or a precursor to monomers for novel polymers. By modifying the ester group, it is possible to attach various functionalities or polymerizable groups, allowing for the synthesis of materials with tailored properties. These thiophene-based polymers are highly sought after for applications as active semiconducting components in:

Organic Field-Effect Transistors (OFETs): Thiophene-containing polymers are known to be effective hole-transporting materials. d-nb.inforsc.org

Organic Photovoltaics (OPVs): The electronic properties of polythiophenes can be tuned to optimize light absorption and charge transport in solar cells. d-nb.info

Energy Storage: Thiophene-based polymers are being investigated as electrode materials for batteries and supercapacitors due to their high conductivity and redox activity. numberanalytics.com

A particularly exciting frontier is in the field of bioelectronics. Thiophene oligomers and polymers are being developed for seamless integration with biological tissues. acs.org For example, water-soluble thiophene-based trimers have been shown to polymerize in vivo, forming electronically conductive structures along plant tissues. acs.org Derivatives of this compound could be designed to have specific side chains that promote biocompatibility or facilitate enzymatic polymerization, opening doors for applications in biosensors, neural probes, and electronic scaffolds for tissue engineering. acs.org The ester functionality provides a convenient handle for introducing groups that can enhance adhesion, solubility in biological media, or specific recognition of biological targets. acs.org

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A profound understanding of the electronic structure, reactivity, and intermolecular interactions of this compound is essential for the rational design of new synthetic methods and materials. Advanced spectroscopic techniques and high-level computational chemistry are indispensable tools for gaining this fundamental insight. nih.gov

Computational chemistry , particularly Density Functional Theory (DFT), has become a powerful method for studying thiophene derivatives. acs.orgrsc.org Future studies will apply DFT and beyond-DFT methods to:

Elucidate Reaction Mechanisms: Calculations can map out the energy profiles of reaction pathways, identify transition states, and explain the regio- and stereoselectivity of synthetic transformations. acs.orgresearchgate.net This is crucial for optimizing existing reactions and predicting the feasibility of new ones.

Predict Electronic and Optical Properties: The HOMO-LUMO energy gap, ionization potential, and electron affinity of novel polymers derived from this compound can be calculated to predict their performance in electronic devices. arxiv.orgnih.govnih.gov

Analyze Non-covalent Interactions: Understanding how molecules of this compound interact with each other, with solvents, and with catalyst surfaces is key to controlling self-assembly and reactivity. nih.gov

Advanced spectroscopic techniques provide experimental data to validate and complement computational findings. The infrared (IR) spectrum of ethyl thiophene-2-carboxylate (B1233283) is well-documented, providing a basis for characterization. nist.gov Future work will involve:

Time-Resolved Spectroscopy: To study the dynamics of excited states in materials derived from this compound, which is critical for applications in photovoltaics and photocatalysis.

Advanced NMR Techniques: Two-dimensional NMR and solid-state NMR can provide detailed structural information on complex derivatives and polymers.

In-situ Spectroscopy: Monitoring reactions in real-time to identify reactive intermediates and gain a deeper understanding of reaction mechanisms.

By combining the predictive power of computational modeling with the empirical evidence from advanced spectroscopy, researchers can establish clear structure-property relationships. This synergistic approach will accelerate the discovery and development of new catalysts, more efficient reactions, and novel materials based on the this compound scaffold. nih.govnih.gov

Q & A

Q. Methodological Determination :

- Boiling Point : Measured via distillation under reduced pressure.

- Density/Refractive Index : Determined using a digital densitometer and refractometer.

- Solubility : Tested via sequential solvent addition under controlled conditions.

Basic: How is this compound synthesized, and what characterization data validate its purity?

Answer :

Synthesis Protocol :

Esterification : React 5-methylthiophene-2-carboxylic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux (3–6 hours) .

Purification : Isolate via vacuum distillation or column chromatography.

Q. Characterization :

- NMR : ¹H NMR (CDCl₃) should show signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and methyl group (δ 2.5 ppm, singlet) .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester stretch) confirm ester formation .

- Melting Point : Compare with literature values to assess purity .

Advanced: How can researchers resolve discrepancies between experimental NMR data and predicted spectra for this compound?

Answer :

Discrepancies may arise from impurities, tautomerism, or solvent effects. Methodological Steps :

Repetition : Re-run NMR under standardized conditions (e.g., deuterated solvent, calibrated instrument) .

Advanced Techniques :

- 2D NMR (COSY, HSQC) : Assign all proton and carbon signals unambiguously .

- X-ray Crystallography : Resolve structural ambiguities using SHELX programs for refinement .

Database Cross-Validation : Compare experimental data with NIST Chemistry WebBook reference spectra .

Advanced: What reaction mechanisms underpin the reactivity of this compound in cross-coupling reactions?

Answer :

The compound’s thiophene ring participates in Suzuki-Miyaura or Stille couplings via its electron-rich sulfur moiety. Key Mechanistic Insights :

Catalytic Cycle : Pd(0) mediates oxidative addition with aryl halides, followed by transmetallation and reductive elimination .

Steric Effects : The methyl group at position 5 may slow reactivity; optimize using bulky ligands (e.g., SPhos) .

Monitoring : Track intermediates via LC-MS or in-situ IR to confirm reaction progression .

Advanced: How can reaction yields for this compound derivatives be optimized in multistep syntheses?

Answer :

Experimental Design Strategies :

DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) .

Purification : Use preparative HPLC for challenging separations of thiophene derivatives .

Yield Analysis :

- Mass Balance : Track unreacted starting material via GC-MS .

- Byproduct Identification : Use high-resolution MS to detect side products .

Advanced: How does the steric and electronic profile of this compound influence its applications in materials science?

Q. Answer :

- Electronic Effects : The electron-withdrawing ester group enhances conjugation in polymers, useful for organic semiconductors .

- Steric Hindrance : The methyl group at position 5 reduces π-π stacking, improving solubility in organic solvents .

- Methodological Validation :

- Cyclic Voltammetry : Measure redox potentials to assess charge transport properties .

- DFT Calculations : Model HOMO/LUMO levels to predict optical behavior .

Basic: What safety protocols are recommended for handling this compound?

Q. Answer :

- PPE : Use nitrile gloves, goggles, and a lab coat.

- Ventilation : Work in a fume hood to avoid inhalation .

- Storage : Keep in a cool, dry place away from oxidizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.